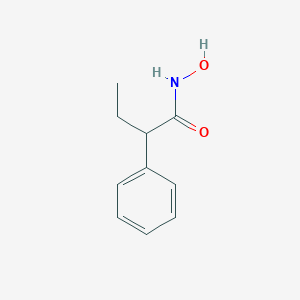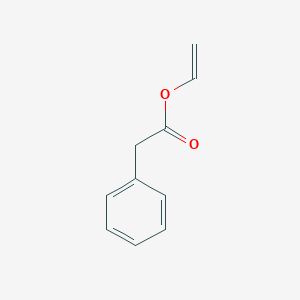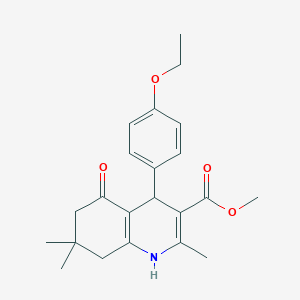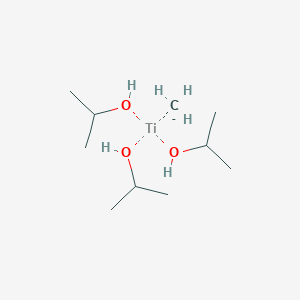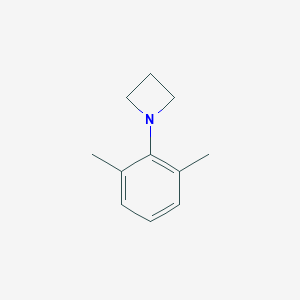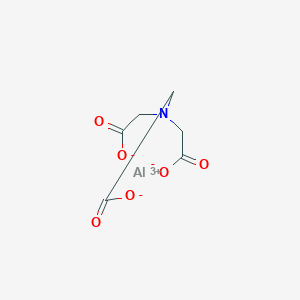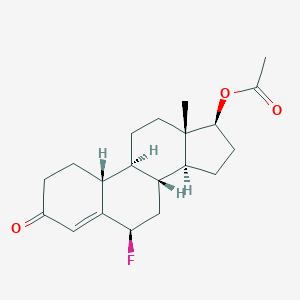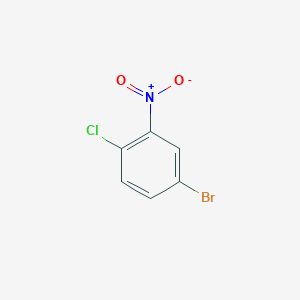![molecular formula C13H16ClNO B102386 1-[氯(苯基)乙酰]哌啶 CAS No. 18504-70-6](/img/structure/B102386.png)
1-[氯(苯基)乙酰]哌啶
描述
1-[Chloro(phenyl)acetyl]piperidine is an organic compound with the molecular formula C13H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloro(phenyl)acetyl group attached to the piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
科学研究应用
1-[Chloro(phenyl)acetyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
Target of Action
Piperidine derivatives, which include 1-[chloro(phenyl)acetyl]piperidine, are known to exhibit a wide range of biological activities . They are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit cholinesterase receptors .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The molecular weight of 1-[chloro(phenyl)acetyl]piperidine is 23773 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
生化分析
Biochemical Properties
1-[Chloro(phenyl)acetyl]piperidine plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase receptors . The compound interacts with enzymes such as acetylcholinesterase (AChE), where it binds to the catalytic site, interacting with amino acids like tryptophan and phenylalanine residues . These interactions inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling .
Cellular Effects
1-[Chloro(phenyl)acetyl]piperidine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of cholinesterase enzymes, leading to altered levels of neurotransmitters . This modulation can impact gene expression and cellular metabolism, potentially enhancing cognitive functions and providing neuroprotective effects . Additionally, the compound’s interaction with cholinesterase receptors can lead to changes in cell membrane dynamics and receptor localization .
Molecular Mechanism
The molecular mechanism of 1-[Chloro(phenyl)acetyl]piperidine involves its binding to the active site of cholinesterase enzymes . This binding inhibits the hydrolysis of acetylcholine, resulting in increased acetylcholine levels . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions with key amino acid residues . This inhibition can lead to enhanced cholinergic signaling and potential therapeutic effects in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[Chloro(phenyl)acetyl]piperidine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cholinesterase enzymes for several weeks, although a gradual decrease in potency may occur . These temporal effects are crucial for understanding the compound’s potential for therapeutic applications .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 1-[Chloro(phenyl)acetyl]piperidine vary with different dosages . At low doses, the compound can enhance cognitive functions and provide neuroprotective effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These dosage-dependent effects highlight the importance of determining optimal therapeutic doses for potential clinical applications .
Metabolic Pathways
1-[Chloro(phenyl)acetyl]piperidine is involved in several metabolic pathways, primarily through its interaction with cholinesterase enzymes . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of various metabolites, which may contribute to the compound’s overall pharmacological effects . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo .
Transport and Distribution
The transport and distribution of 1-[Chloro(phenyl)acetyl]piperidine within cells and tissues involve its interaction with specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, it can localize to specific subcellular compartments, where it interacts with target enzymes and receptors . These interactions are crucial for the compound’s pharmacological activity .
Subcellular Localization
1-[Chloro(phenyl)acetyl]piperidine exhibits specific subcellular localization patterns, which can influence its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase enzymes . Additionally, it can be found in the cell membrane, where it modulates receptor activity and signaling pathways . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
1-[Chloro(phenyl)acetyl]piperidine can be synthesized through several methods. One common approach involves the acylation of piperidine with chloro(phenyl)acetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 1-[Chloro(phenyl)acetyl]piperidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[Chloro(phenyl)acetyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acyl group can be hydrolyzed to form the corresponding carboxylic acid and piperidine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include various substituted piperidines depending on the nucleophile used.
Oxidation: Products include oxidized derivatives such as ketones or carboxylic acids.
Reduction: Products include reduced derivatives such as alcohols or amines.
相似化合物的比较
1-[Chloro(phenyl)acetyl]piperidine can be compared with other similar compounds such as:
Piperidine: A simple six-membered heterocyclic amine without the chloro(phenyl)acetyl group.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom in the ring.
The uniqueness of 1-[Chloro(phenyl)acetyl]piperidine lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.
属性
IUPAC Name |
2-chloro-2-phenyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZICANKVRIYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407117 | |
| Record name | 1-[chloro(phenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18504-70-6 | |
| Record name | 1-[chloro(phenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)

